An In-depth Technical Guide to Boc-NH-PEG15-C1-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to Boc-NH-PEG15-C1-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the structure, properties, and applications of Boc-NH-PEG15-C1-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This polyethylene (B3416737) glycol (PEG)-based linker is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Boc-NH-PEG15-C1-acid
Boc-NH-PEG15-C1-acid is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 15-unit polyethylene glycol chain. The Boc protecting group offers a stable way to mask the primary amine, which can be selectively removed under mild acidic conditions. The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugates in aqueous media, a critical attribute for many biological applications.[1][] This linker's defined length and bifunctional nature allow for controlled and stepwise conjugation strategies, making it a key component in the rational design of targeted therapeutics.[3][4][5]
Core Structure and Physicochemical Properties
The fundamental structure of Boc-NH-PEG15-C1-acid consists of a Boc-protected amine, a flexible 15-unit PEG spacer, and a terminal carboxylic acid. This structure provides a balance of hydrophilicity and reactivity, making it suitable for a variety of bioconjugation applications.
Quantitative Data Summary
While specific experimental data for the 15-unit PEG variant is not extensively published, the following table summarizes its known properties and provides estimates based on chemically similar Boc-NH-PEG-acid linkers.
| Property | Value | Source/Comment |
| Molecular Formula | C37H73NO19 | [6] |
| Molecular Weight | 835.97 g/mol | [6] |
| Appearance | Expected to be a colorless to light yellow oil or solid | Based on similar PEG compounds[7] |
| Purity | Typically ≥95% | General specification for similar commercial products[8] |
| Solubility | Soluble in water, DMSO, DMF, Methanol | General property of PEG linkers[9] |
| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight | Recommended for PEG reagents to prevent degradation[8] |
Experimental Protocols
The utility of Boc-NH-PEG15-C1-acid lies in the selective reactivity of its two terminal functional groups. The following protocols provide detailed methodologies for the deprotection of the Boc-group and the activation and conjugation of the carboxylic acid.
Protocol 1: Boc Deprotection of the Amine Terminus
This procedure describes the removal of the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation reactions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[10][11]
Materials:
-
Boc-NH-PEG15-C1-acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-NH-PEG15-C1-acid in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.5 M.[10]
-
Cool the solution to 0°C using an ice bath to control the reaction rate.[10]
-
Slowly add an equal volume of TFA to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[12]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[13]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[9]
-
The resulting deprotected product, NH2-PEG15-C1-acid, can be precipitated by adding cold diethyl ether and collected by filtration or centrifugation.[14] The product is often obtained as a TFA salt and may be used directly in the next step.[9]
Protocol 2: Activation of the Carboxylic Acid Terminus using EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid group to form a more reactive N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate can then efficiently couple with a primary amine-containing molecule.[15][16]
Materials:
-
Boc-NH-PEG15-C1-acid (or the deprotected NH2-PEG15-C1-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the reaction is performed in an organic solvent
Procedure:
-
Equilibrate the EDC, NHS, and Boc-NH-PEG15-C1-acid to room temperature before use.[16]
-
Dissolve the Boc-NH-PEG15-C1-acid in the appropriate buffer or solvent to a desired concentration (e.g., 10 mM).[13]
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM).[13]
-
Add a 2 to 5-fold molar excess of EDC and NHS to the PEG linker solution.[14]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[14]
-
The resulting solution containing the activated NHS-ester of the PEG linker is now ready for conjugation to an amine-containing molecule.
Protocol 3: General Workflow for Conjugation to a Primary Amine-Containing Molecule
This protocol outlines the conjugation of the activated Boc-NH-PEG15-C1-NHS ester to a molecule containing a primary amine, such as a protein.
Materials:
-
Activated Boc-NH-PEG15-C1-NHS ester solution (from Protocol 2)
-
Amine-containing molecule (e.g., protein)
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[14]
-
Purification equipment (e.g., dialysis tubing, size-exclusion chromatography column)
Procedure:
-
Prepare the amine-containing molecule in the Coupling Buffer. For proteins, a concentration of 1-10 mg/mL is typical.[14] Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Add the freshly prepared activated Boc-NH-PEG15-C1-NHS ester solution to the amine-containing molecule solution. The molar ratio of the PEG linker to the molecule will need to be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.[14]
-
Purify the resulting conjugate from excess PEG reagent and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[14]
-
Characterize the purified conjugate to determine the degree of PEGylation and confirm its identity and purity using techniques like SDS-PAGE, mass spectrometry, and HPLC.[12]
Visualizations of Structures and Workflows
The following diagrams illustrate the chemical structure, key reaction mechanisms, and a typical experimental workflow involving Boc-NH-PEG15-C1-acid.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Boc-NH-PEG15-C1-acid|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Boc-NH-PEG2-C2-amido-C4-acid | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
